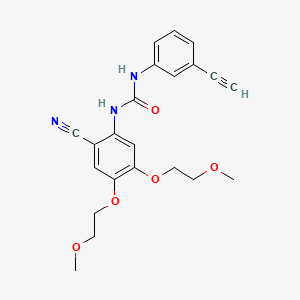
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-cyano-4,5-bis(2-methoxyethoxy)aniline with an appropriate reagent to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 3-ethynylphenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
- 1-(2-Cyano-4,5-dimethoxyphenyl)-3-(3-ethynylphenyl)urea
- 1-(2-Cyano-4,5-bis(2-ethoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea
Uniqueness
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea is unique due to the presence of both cyano and ethynyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C22H23N3O5 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
1-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-3-(3-ethynylphenyl)urea |
InChI |
InChI=1S/C22H23N3O5/c1-4-16-6-5-7-18(12-16)24-22(26)25-19-14-21(30-11-9-28-3)20(13-17(19)15-23)29-10-8-27-2/h1,5-7,12-14H,8-11H2,2-3H3,(H2,24,25,26) |
InChI 键 |
BMZQZKWPZQFWIA-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(C=C(C(=C1)C#N)NC(=O)NC2=CC=CC(=C2)C#C)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















